molecular formula C16H21NO3 B8312799 5-Isopropyl-6-methoxy-3-methyl-1H-indole-2-carboxylic acid ethyl ester CAS No. 865306-03-2

5-Isopropyl-6-methoxy-3-methyl-1H-indole-2-carboxylic acid ethyl ester

Cat. No. B8312799
M. Wt: 275.34 g/mol
InChI Key: OORGMXSAAFDOOV-UHFFFAOYSA-N
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Patent
US08524725B2

Procedure details

4-Isopropyl-3-methoxy-phenylamine HCl salt (3.1 g, 19 mmol) was cooled to −5 C (Ice/Methanol bath), and a mixture of 8 ml water and 5 ml concentrated. HCl was added dropwise. The reaction mixture was stirred for five minutes, and sodium nitrite (1.42 g, 21 mmol) dissolved in 3 ml water was added dropwise over 10 minutes. The reaction mixture was stirred for 45 min, then sodium acetate (1.3 g, 16 mmol) was added. In a separate flask, to a stirring mixture of ethyl alpha-acetoacetate (3.26 g, 21 mmol) in 15 ml absolute ethanol was added KOH (1.2 g, 21 mmol) dissolved in 3 ml water and then added ice (10 g). This mixture was added to the diazonium salt, and the reaction mixture was stirred at zero degrees C. for 3.5 hours. The reaction mixture was stored at −10 C for 16 hours, then extracted with EtOAC. The combined organic layers were washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure to a liquid residue. In a separate flask, mixed 100 ml EtOH was mixed slowly with 22 ml acetyl chloride, with cooling in an ice bath. The EtOH/acetyl chloride solution was heated to 70 degrees C., and added the residue was added via pipette over 10 min. The reaction mixture was heated to reflux for 2.5 hours, cooled, evaporated under reduced pressure to give a slurry; diluted with water (100 ml) and filtered. The solid was washed with water. The solid was triturated with hexanes to give 5-Isopropyl-6-methoxy-3-methyl-1H-indole-2-carboxylic acid ethyl ester (1.7 g, 34%) as a solid.
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Name
4-Isopropyl-3-methoxy-phenylamine HCl salt
Quantity
3.1 g
Type
reactant
Reaction Step Four
[Compound]
Name
Ice Methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.42 g
Type
reactant
Reaction Step Five
Name
Quantity
3 mL
Type
solvent
Reaction Step Five
Quantity
1.3 g
Type
reactant
Reaction Step Six
Quantity
3.26 g
Type
reactant
Reaction Step Seven
Quantity
15 mL
Type
solvent
Reaction Step Seven
Name
Quantity
1.2 g
Type
reactant
Reaction Step Eight
[Compound]
Name
ice
Quantity
10 g
Type
reactant
Reaction Step Nine
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
Cl.[CH:2]([C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][C:6]=1[O:12][CH3:13])([CH3:4])[CH3:3].N([O-])=O.[Na+].C([O-])(=O)C.[Na+].[C:23]([O:29][CH2:30][CH3:31])(=[O:28])[CH2:24][C:25]([CH3:27])=O.[OH-].[K+]>O.C(O)C>[CH2:30]([O:29][C:23]([C:24]1[NH:11][C:8]2[C:9]([C:25]=1[CH3:27])=[CH:10][C:5]([CH:2]([CH3:4])[CH3:3])=[C:6]([O:12][CH3:13])[CH:7]=2)=[O:28])[CH3:31] |f:0.1,2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Four
Name
4-Isopropyl-3-methoxy-phenylamine HCl salt
Quantity
3.1 g
Type
reactant
Smiles
Cl.C(C)(C)C1=C(C=C(C=C1)N)OC
Name
Ice Methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
1.42 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
1.3 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Seven
Name
Quantity
3.26 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Eight
Name
Quantity
1.2 g
Type
reactant
Smiles
[OH-].[K+]
Step Nine
Name
ice
Quantity
10 g
Type
reactant
Smiles
Step Ten
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for five minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
HCl was added dropwise
ADDITION
Type
ADDITION
Details
was added dropwise over 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 45 min
Duration
45 min
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at zero degrees C
WAIT
Type
WAIT
Details
for 3.5 hours
Duration
3.5 h
WAIT
Type
WAIT
Details
The reaction mixture was stored at −10 C for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAC
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to a liquid residue
ADDITION
Type
ADDITION
Details
In a separate flask, mixed 100 ml EtOH
ADDITION
Type
ADDITION
Details
was mixed slowly with 22 ml acetyl chloride
TEMPERATURE
Type
TEMPERATURE
Details
with cooling in an ice bath
ADDITION
Type
ADDITION
Details
, and added the residue
ADDITION
Type
ADDITION
Details
was added via pipette over 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a slurry
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with water
CUSTOM
Type
CUSTOM
Details
The solid was triturated with hexanes

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)OC(=O)C=1NC2=CC(=C(C=C2C1C)C(C)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 32.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.